4,6-Difluoroindoline hydrochloride
Overview
Description
4,6-Difluoroindoline hydrochloride: is a chemical compound with the molecular formula C8H8ClF2N and a molecular weight of 191.6 g/mol . It is a derivative of indoline, featuring two fluorine atoms at the 4 and 6 positions on the benzene ring and a hydrochloride group attached to the nitrogen atom in the indoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method includes the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often involve low temperatures and specific solvents like methanol or acetonitrile to achieve high yields of the desired fluorinated indoline derivatives .
Industrial Production Methods: These methods typically involve the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoroindoline hydrochloride can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic substitution reactions, leading to the formation of various substituted indoline derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the positions adjacent to the fluorine atoms.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents such as trifluoromethyl hypofluorite (CF3OF) and cesium fluoroxysulfate (CsOSO3F) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various fluorinated indoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 4,6-Difluoroindoline hydrochloride is used as a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the effects of fluorinated indoline derivatives on biological systems, including their potential as enzyme inhibitors and receptor ligands .
Medicine: The compound’s unique structure makes it a valuable candidate for drug development, particularly in the design of novel therapeutics targeting specific molecular pathways .
Industry: this compound is also used in the development of organic semiconductors and nanotechnology applications, where its electronic properties are exploited .
Mechanism of Action
The mechanism of action of 4,6-Difluoroindoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- 4-Fluoroindoline hydrochloride
- 6-Fluoroindoline hydrochloride
- 2,3-Difluoroindoline hydrochloride
Comparison: 4,6-Difluoroindoline hydrochloride is unique due to the presence of two fluorine atoms at the 4 and 6 positions, which can significantly alter its electronic properties and reactivity compared to other fluorinated indoline derivatives . This unique substitution pattern can lead to different biological activities and applications, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHUXUMZLPCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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